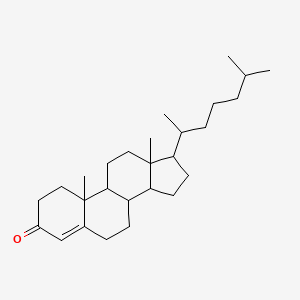

4-Cholesten-3-one

Overview

Description

Cholestenone, also known as 4-cholesten-3-one, is a metabolite of cholesterol. It is formed through the enzymatic oxidation of cholesterol and is known for its role in various biological processes. Cholestenone is a poorly degradable metabolite that can influence cellular functions and membrane properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholestenone is primarily synthesized through the enzymatic oxidation of cholesterol. The enzyme cholesterol oxidase catalyzes the oxidation of cholesterol to cholestenone. This reaction typically occurs under mild conditions, with oxygen serving as the oxidizing agent .

Industrial Production Methods

Industrial production of cholestenone involves microbial transformation of cholesterol. Bacteria such as Nocardioides simplex are used to produce cholesterol oxidase, which then catalyzes the conversion of cholesterol to cholestenone. This method is favored due to its high regio- and stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

Cholestenone undergoes various chemical reactions, including:

Oxidation: Cholestenone can be further oxidized to form other metabolites.

Reduction: It can be reduced back to cholesterol under specific conditions.

Substitution: Cholestenone can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Oxygen and cholesterol oxidase are commonly used.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Further oxidized metabolites of cholestenone.

Reduction: Cholesterol.

Substitution: Various substituted cholestenone derivatives.

Scientific Research Applications

Cancer Research Applications

4-Cholesten-3-one has shown significant promise in oncology, particularly in the treatment of breast cancer. Research indicates that it can alter lipid metabolism and inhibit cancer cell growth.

Combination Therapy

In combination with docetaxel, a common chemotherapeutic agent, this compound exhibited enhanced anti-cancer effects. The combination resulted in a more pronounced reduction in cell viability and migration compared to either treatment alone . This synergistic effect suggests that this compound could be a valuable adjunct in chemotherapy regimens.

Case Studies

A notable study highlighted the use of this compound in lung adenocarcinoma, where low doses significantly suppressed cell migration and invasion . The findings suggest its potential as a therapeutic agent not only for breast cancer but also for other malignancies.

Metabolic Disorders

Beyond oncology, this compound plays a role in metabolic health, particularly concerning bile acid synthesis and cholesterol metabolism.

Bile Acid Metabolism

As an intermediary in bile acid synthesis, 7α-hydroxy-4-cholesten-3-one (a derivative) is used as a biomarker for liver function and cholesterol metabolism . Elevated levels of this compound can indicate impaired bile acid synthesis, which is relevant in conditions like cerebrotendinous xanthomatosis .

Implications for Irritable Bowel Syndrome

Recent research has explored the relationship between this compound levels and irritable bowel syndrome (IBS). Elevated levels were associated with altered gastrointestinal function, suggesting a potential diagnostic role for this compound in assessing IBS severity .

Data Summary

Mechanism of Action

Cholestenone exerts its effects by interacting with cellular membranes and enzymes. It reduces membrane order and undergoes faster flip-flop and desorption from membranes compared to cholesterol. This can lead to long-term functional effects in cells, such as inhibited cell migration during wound healing . Additionally, cholestenone inhibits the biosynthesis of cell wall components in Helicobacter pylori, thereby exhibiting antibiotic properties .

Comparison with Similar Compounds

Cholestenone is similar to other cholesterol metabolites but has unique properties:

Cholesterol: Cholestenone is more readily desorbed from membranes and has a different impact on membrane order.

Sitosterol: While both are sterols, cholestenone has distinct biological activities and is used in different applications.

Dehydroepiandrosterone (DHEA): Cholestenone and DHEA are both involved in steroid biosynthesis but have different roles and effects

Conclusion

Cholestenone is a significant cholesterol metabolite with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and interactions with cellular components make it a valuable compound for scientific research and industrial use.

Biological Activity

4-Cholesten-3-one, a sterol metabolite, has garnered attention for its diverse biological activities, particularly in the context of cancer research and lipid metabolism. This article synthesizes recent findings on the biological activity of this compound, focusing on its antitumor properties, effects on lipid metabolism, and implications for treatment strategies.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor effects, particularly against breast cancer and lung adenocarcinoma.

Breast Cancer Studies:

- A study found that treatment with this compound decreased the viability of breast cancer cell lines MCF-7 and MDA-MB-231. It was observed that this compound alters lipid metabolism through LXR (liver X receptor) pathways. Specifically, it reduced the mRNA expression of enzymes involved in lipogenesis such as ACC1, FASN, SCD1, and HMGCR while increasing the expression of cholesterol efflux transporters ABCG1 and ABCA1 .

- The compound also disrupted membrane rafts, which are crucial for cell signaling and migration, thereby inhibiting cancer cell migration .

Lung Adenocarcinoma Studies:

3. In lung adenocarcinoma models, low doses of this compound significantly inhibited cell migration and invasion. This effect was linked to increased reactive oxygen species (ROS) generation, which activated AMPKα1 and influenced autophagy processes. The study indicated that this compound promotes the translocation of HMGB1 and HIF1α, key players in cancer metastasis .

The mechanisms through which this compound exerts its biological activity are multifaceted:

- Lipid Metabolism Regulation: By modulating LXR-dependent pathways, this compound influences lipid metabolism in cancer cells. This regulation leads to decreased lipogenesis and altered cholesterol homeostasis .

- Induction of Autophagy: The compound has been shown to induce autophagy in cancer cells, which can lead to apoptosis via the downregulation of anti-apoptotic proteins like Bcl-2 .

Case Studies

A notable case study involved monitoring the levels of 7α-hydroxy-4-cholesten-3-one in patients with cerebrotendinous xanthomatosis during therapy. This study highlighted the clinical relevance of cholestenone derivatives in metabolic disorders and their potential therapeutic implications .

Research Findings Summary

Q & A

Basic Research Questions

Q. How can 4-cholesten-3-one be quantified in enzymatic assays involving cholesterol oxidase (CHOD)?

- Methodology : Use validated analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate and quantify this compound. For TLC, silica gel plates with a solvent system of hexane:ethyl acetate (7:3) are effective for resolving cholesterol and its oxidized products . HPLC with UV detection (240 nm) provides higher sensitivity, especially when monitoring isomerization artifacts . Calibrate assays using unit definitions (1 unit = 1 µmol product/min at pH 7.5, 25°C) and validate with internal standards like deuterated this compound .

Q. What are the optimal conditions for cholesterol oxidase activity to maximize this compound yield?

- Methodology : Maintain pH 7.0–7.5 and temperature 50°C for enzyme stability . Avoid inhibitors like Hg²⁺ or Ag⁺ by using chelating buffers (e.g., 50 mM potassium phosphate, pH 7.0) . Pre-incubate enzymes with stabilizers (e.g., bovine serum albumin) to prevent activity loss during lyophilization . Monitor reaction kinetics under controlled oxygen levels to minimize side reactions .

Q. How should this compound be synthesized and purified for in vitro studies?

- Methodology : Chemically synthesize this compound via cholesterol oxidation using cholesterol oxidase under optimized pH and temperature . Purify via column chromatography (silica gel, gradient elution) and confirm purity (>95%) via GC or NMR . For isotopic labeling, use deuterated precursors (e.g., this compound-d₅) to track metabolic pathways .

Advanced Research Questions

Q. How does this compound isomerization impact experimental reproducibility, and how can it be controlled?

- Methodology : Isomerization occurs spontaneously under acidic or high-temperature conditions. Stabilize this compound by storing solutions at −20°C in inert atmospheres . Validate isomer-free states using tandem mass spectrometry (LC-MS/MS) or nuclear Overhauser effect (NOE) NMR . For kinetic studies, use time-resolved assays to distinguish primary products from isomerized artifacts .

Q. What role does this compound play in altering membrane cholesterol dynamics during pathogen-host interactions?

- Methodology : Employ molecular dynamics simulations to compare cholesterol and this compound mobility in lipid bilayers. Experimental validation can involve fluorescence recovery after photobleaching (FRAP) in macrophage membranes treated with bacterial cholesterol oxidase . Monitor downstream effects on lipid raft integrity using caveolin-1 localization assays .

Q. How can contradictory data on this compound’s role in metabolic disease models be resolved?

- Methodology : Conduct comparative studies using isotopic tracing (¹³C or ²H-labeled this compound) to track hepatic metabolism in CTX (cerebrotendinous xanthomatosis) models . Address variability by standardizing animal diets (e.g., cholesterol-rich vs. deficient) and controlling for enzyme isoforms (e.g., Cyp125-3 overexpression in E. coli) . Use multi-omics integration (transcriptomics + metabolomics) to identify confounding pathways .

Q. What experimental strategies mitigate this compound-induced cytotoxicity in long-term cell culture studies?

- Methodology : Co-supplement cells with cyclodextrins to enhance this compound efflux, mimicking physiological liver metabolism . Monitor membrane fluidity changes via Laurdan generalized polarization (GP) assays and correlate with apoptotic markers (e.g., caspase-3 activation) . Use low-dose, pulsed treatments to mimic physiological exposure .

Q. How can structural insights from cholesterol oxidase (CHOD) inform this compound’s role in enzyme-substrate specificity?

- Methodology : Perform homology modeling (e.g., using PDB templates like BCO from Brevibacterium sterolicum) to identify active-site residues critical for cholesterol binding . Validate via site-directed mutagenesis and kinetic assays (e.g., Kₘ and Vₘₐₓ comparisons for wild-type vs. mutants) . Cross-reference with substrate docking simulations to predict steric hindrance effects .

Q. Methodological Best Practices

Q. How should researchers validate this compound identity in novel experimental systems?

- Methodology : Combine orthogonal techniques:

- Spectroscopy : FT-IR for carbonyl group confirmation (C=O stretch at ~1700 cm⁻¹) .

- Chromatography : Co-elution with certified reference standards in HPLC .

- Mass spectrometry : High-resolution MS (HRMS) for exact mass verification (m/z 384.64 for [M+H]⁺) .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

- Methodology : Use nonlinear regression (e.g., Hill equation) to model dose-response curves in membrane fluidity or cytotoxicity assays . For omics data, apply false discovery rate (FDR) correction to prioritize significant pathways . Report effect sizes (e.g., Cohen’s d) to distinguish biological relevance from statistical significance .

Properties

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOXRYYXRWJDKP-GYKMGIIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872379 | |

| Record name | Cholest-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cholestenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

601-57-0 | |

| Record name | Cholest-4-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-4-en-3-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-4-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T94NHD99C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cholestenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

79 - 82 °C | |

| Record name | Cholestenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.